1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine
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Overview
Description
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic compound characterized by the presence of benzyl, chlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The general steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with the halogenated aromatic compound.
- Final amination step to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated building block used in organic synthesis.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A potential bioactive compound used in medicinal chemistry.
Uniqueness
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(4-FLUOROPHENYL)METHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H19ClFNO |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C21H19ClFNO/c22-20-12-18(14-24-13-16-6-9-19(23)10-7-16)8-11-21(20)25-15-17-4-2-1-3-5-17/h1-12,24H,13-15H2 |
InChI Key |
DNNKWHPEEPIPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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